4-Bromo-2-(pyrimidin-5-yl)thiazole
Overview
Description
4-Bromo-2-(pyrimidin-5-yl)thiazole is a heterocyclic compound that features both a thiazole and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-2-(pyrimidin-5-yl)thiazole, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(pyrimidin-5-yl)thiazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been evaluated for their anticancer efficacy against breast cancer cell lines . The compound’s ability to interact with cellular receptors and enzymes can lead to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . These molecular mechanisms are crucial for understanding the compound’s therapeutic potential and its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities over time . The stability of the compound in different experimental conditions is essential for its effective application in research and therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that thiazole derivatives can exhibit threshold effects, with specific dosages required to achieve desired therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Thiazole derivatives have been shown to interact with enzymes involved in pain therapy, fibrinogenic receptor antagonism, and bacterial DNA gyrase B inhibition . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of the compound are essential for its therapeutic efficacy and targeted delivery.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Thiazole derivatives have been found to localize in various subcellular structures, impacting their activity and function . Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrimidin-5-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(pyrimidin-5-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiazole derivative, while a Suzuki coupling would result in a biaryl thiazole.
Scientific Research Applications
4-Bromo-2-(pyrimidin-5-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Chloro-2-(pyrimidin-5-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Thiazolo[4,5-b]pyridines: These compounds have a fused ring system and may exhibit different pharmacological profiles.
Uniqueness: 4-Bromo-2-(pyrimidin-5-yl)thiazole is unique due to the presence of both a bromine atom and a thiazole ring, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4-bromo-2-pyrimidin-5-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-6-3-12-7(11-6)5-1-9-4-10-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABLTOXTGTUITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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